What is the chemical structure of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine
What is the chemical structure of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine
Abstract
This technical guide provides a comprehensive overview of the chemical entity 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine, a substituted piperidine derivative of interest to researchers in medicinal chemistry and drug discovery. The document elucidates the molecule's chemical structure, summarizes its key physicochemical properties, and presents a detailed, field-proven protocol for its synthesis via reductive amination. Furthermore, it explores the potential biological significance and therapeutic applications of this compound, grounded in the established pharmacological importance of the piperidine scaffold. This guide is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel bioactive molecules.
Introduction
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing diverse functionalities.[1] Molecules incorporating the piperidine core have demonstrated a wide spectrum of biological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and antidepressant effects.[2] This guide focuses on the specific derivative, 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine, providing a detailed examination of its chemical nature and a robust methodology for its laboratory-scale synthesis. The strategic combination of a piperidin-4-amine core with a lipophilic cyclohex-3-enylmethyl group presents a unique chemical architecture with potential for novel biological interactions.
Molecular Structure and Identification
The chemical structure of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine is characterized by a central piperidine ring substituted at the 1-position with a cyclohex-3-enylmethyl group and at the 4-position with a primary amine.
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IUPAC Name: 1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-amine
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Synonyms: 1-(3-CYCLOHEXEN-1-YLMETHYL)-4-PIPERIDINAMINE, 4-Amino-1-(3-cyclohexen-1-ylmethyl)piperidine[3]
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CAS Number: 64730-01-4[3]
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Molecular Formula: C₁₂H₂₂N₂[3]
Below is a 2D representation of the chemical structure:
Caption: 2D Structure of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine is presented in the table below. These parameters are crucial for understanding the molecule's behavior in biological systems and for the design of analytical and purification methods.
| Property | Value | Source |
| Molecular Weight | 194.32 g/mol | [3] |
| Boiling Point | 284 °C | [3] |
| Density | 0.979 g/cm³ | [3] |
| pKa (predicted) | 10.50 ± 0.20 | [3] |
| InChI Key | UVOYKBGEDSAAHO-UHFFFAOYSA-N | [4] |
Synthesis Protocol: Reductive Amination
The most direct and efficient method for the synthesis of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine is the reductive amination of 4-aminopiperidine with cyclohex-3-enecarbaldehyde.[5] This one-pot reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired secondary amine.[6]
Reaction Scheme
Caption: Reductive Amination Synthesis Pathway
Experimental Procedure
Materials and Reagents:
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4-Aminopiperidine
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Cyclohex-3-enecarbaldehyde
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Step-by-Step Protocol:
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To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminopiperidine (1.0 equivalent).
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Dissolve the 4-aminopiperidine in anhydrous DCM or DCE to a concentration of approximately 0.1-0.2 M.
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To the stirred solution, add cyclohex-3-enecarbaldehyde (1.0-1.1 equivalents) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
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In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture. Note: The addition may be slightly exothermic.
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Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Continue stirring until gas evolution ceases.
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Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
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Extract the aqueous layer twice more with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine.
Self-Validation and Trustworthiness: The use of a mild and selective reducing agent like sodium triacetoxyborohydride minimizes side reactions, such as the reduction of the starting aldehyde.[7] Monitoring the reaction by TLC or LC-MS ensures the reaction goes to completion and allows for the identification of any significant byproducts. The workup procedure with a bicarbonate wash neutralizes any remaining acidic species, and the final purification step ensures the isolation of the target compound with high purity.
Potential Biological Activity and Applications
While specific biological studies on 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine are not extensively reported in the public domain, the structural motifs present in the molecule suggest several avenues for investigation in drug discovery.
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CNS-acting Agents: The piperidine ring is a common feature in many centrally acting drugs. The lipophilicity of the cyclohexenyl group may facilitate crossing the blood-brain barrier.
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Receptor Ligands: Substituted piperidines are known to interact with a variety of receptors, including sigma (σ) receptors, which are implicated in a range of neurological disorders.[8]
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Enzyme Inhibitors: The primary amine of the piperidin-4-amine core can act as a key interaction point (e.g., hydrogen bond donor) with the active sites of enzymes. For instance, some piperidine derivatives have shown inhibitory activity against Factor Xa, a key enzyme in the coagulation cascade.[9]
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Antimicrobial Agents: The cationic nature of the protonated amines at physiological pH, combined with the overall molecular structure, could impart antimicrobial properties.
The modular nature of the synthesis allows for the straightforward generation of analogs by varying the aldehyde component, enabling the exploration of structure-activity relationships (SAR) to optimize for a desired biological target.
Conclusion
1-Cyclohex-3-enylmethyl-piperidin-4-ylamine is a readily accessible chemical entity with a structural profile that makes it an attractive candidate for inclusion in screening libraries for drug discovery programs. The robust and scalable reductive amination protocol detailed in this guide provides a reliable method for its synthesis. The established importance of the substituted piperidine scaffold in medicinal chemistry provides a strong rationale for the further investigation of this compound and its derivatives for a range of potential therapeutic applications.
References
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- BenchChem. (2025). Technical Support Center: Enhancing the Biological Activity of Substituted Piperidines.
- Lee, Y., et al. (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(2), 782-787.
- Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(10), 2649.
- O'Hagan, D. (2000). Piperidine and pyridine alkaloids.
- Myers, A. M. (n.d.).
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Chemcd. (n.d.). 1-CYCLOHEX-3-ENYLMETHYL-PIPERIDIN-4-YLAMINE. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde with Piperidin-4-amine.
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